tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate is a chemical compound with a complex structure that includes a piperidine ring, a chlorosulfonyl group, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: This compound has a similar structure but with the chlorosulfonyl group at a different position on the piperidine ring.
tert-Butyl carbamate: A simpler compound that lacks the piperidine and chlorosulfonyl groups, used in various synthetic applications.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A related compound with a hydrochloride salt form, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate (CAS No. 172478-01-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂SCl
- Molecular Weight : 270.83 g/mol
- CAS Number : 172478-01-2
- Purity : Typically above 95%
The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and disrupt their integrity. This mechanism is similar to other compounds that exhibit antibacterial properties by causing depolarization of the membrane potential, leading to cell death.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various strains of bacteria, particularly Gram-positive pathogens.
Efficacy Against Drug-resistant Strains
Research indicates that derivatives of this compound show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these strains range from 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin and linezolid .
Table 1: Biological Activity Overview
Pathogen | Activity | MIC (μg/mL) | Notes |
---|---|---|---|
Staphylococcus aureus (MRSA) | Strong bactericidal | 0.78 - 3.125 | Effective against biofilm-forming strains |
Enterococcus faecium (VREfm) | Strong bactericidal | 0.78 - 3.125 | Selective for Gram-positive bacteria |
Staphylococcus epidermidis | Moderate activity | Not specified | Includes linezolid-resistant strains |
Escherichia coli | No activity | N/A | Ineffective against Gram-negative bacteria |
Case Studies
-
Case Study on MRSA :
A study conducted on the efficacy of this compound against MRSA demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a novel therapeutic agent in treating resistant infections. -
Biofilm Formation :
Another research highlighted the compound's ability to disrupt biofilm formation in Staphylococcus species, which is critical in chronic infections where biofilms protect bacteria from conventional antibiotics.
Safety and Toxicology
While the compound shows promising antibacterial properties, safety profiles must be considered. Preliminary toxicity assessments indicate low hemolytic activity toward mammalian cells, suggesting a favorable selectivity index for further development as an antimicrobial agent .
Properties
Molecular Formula |
C11H21ClN2O4S |
---|---|
Molecular Weight |
312.81 g/mol |
IUPAC Name |
tert-butyl N-[(1-chlorosulfonylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-7-9-5-4-6-14(8-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
WDFPRICCHMSLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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